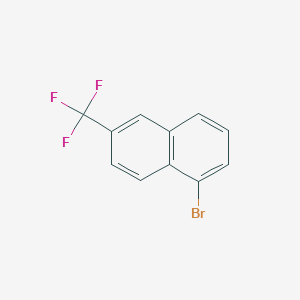

1-Bromo-6-(trifluoromethyl)naphthalene

Description

1-Bromo-6-(trifluoromethyl)naphthalene (CAS: 117539-60-3) is a halogenated naphthalene derivative with the molecular formula C₁₁H₆BrF₃ and a molecular weight of 275.0645 g/mol . It features a bromine atom at the 1-position and a trifluoromethyl (-CF₃) group at the 6-position on the naphthalene ring. The compound is primarily used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the reactivity of the bromine substituent. Its trifluoromethyl group enhances electronic properties, making it relevant in materials science, such as organic semiconductors .

Properties

IUPAC Name |

1-bromo-6-(trifluoromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3/c12-10-3-1-2-7-6-8(11(13,14)15)4-5-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASWADBSZGOQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695810 | |

| Record name | 1-Bromo-6-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117539-60-3 | |

| Record name | 1-Bromo-6-(trifluoromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117539-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-6-(trifluoromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the bromination of 6-(trifluoromethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR).

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.

Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include 1-amino-6-(trifluoromethyl)naphthalene, 1-thio-6-(trifluoromethyl)naphthalene, and 1-alkoxy-6-(trifluoromethyl)naphthalene.

Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Reduction Reactions: The major product is 6-(trifluoromethyl)naphthalene.

Scientific Research Applications

Organic Synthesis

1-Bromo-6-(trifluoromethyl)naphthalene serves as a crucial building block in organic synthesis. Its ability to participate in various chemical reactions allows it to be transformed into more complex molecules, including pharmaceuticals and agrochemicals. Notably, it is involved in:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It participates in Suzuki-Miyaura and Heck coupling reactions, facilitating the formation of carbon-carbon bonds with other aromatic compounds.

Research has indicated that this compound may have significant biological activities. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for drug discovery:

- Anticancer Potential : Studies have highlighted its potential as an anticancer agent. For instance, similar naphthalene derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could also exhibit similar properties .

- Enzyme Inhibition : The compound may serve as a precursor for developing enzyme inhibitors and receptor modulators, which are critical in therapeutic applications.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials with unique properties. Its bifunctional nature allows for versatile applications in:

- Dyes and Pigments : The compound can be incorporated into formulations for dyes that require specific thermal or chemical stability.

- Advanced Materials : Its unique properties make it suitable for developing materials with enhanced performance characteristics.

Anticancer Activity Evaluation

A study evaluated naphthalene-substituted triazole derivatives, revealing that certain compounds exhibited remarkable cytotoxic activity against MDA-MB-231 breast cancer cells. Although this study did not directly test this compound, it underscores the potential of structurally related compounds in anticancer therapies .

Binding Studies

Research indicates that fluorinated naphthalenes like this compound may enhance binding affinity to biological macromolecules due to their hydrophobic nature. This property could facilitate interactions with target proteins or enzymes, influencing metabolic processes or signaling pathways .

Mechanism of Action

The mechanism of action of 1-Bromo-6-(trifluoromethyl)naphthalene involves its ability to undergo various chemical transformations, enabling the formation of diverse molecular structures. The bromine atom and trifluoromethyl group influence the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Trifluoromethyl-Substituted Naphthalenes

- 1,5-DTFMNA (1,5-Bis(trifluoromethyl)naphthalene) :

- Substituents: Two -CF₃ groups at positions 1 and 3.

- Key Properties:

- Lower reorganization energy (λ = 0.18 eV) compared to 2,6-DTFMNA (λ = 0.22 eV), indicating enhanced charge transport efficiency .

- 8.42 eV for 2,6-DTFMNA) and higher electron affinity (EA = 1.35 eV vs. 1.18 eV), suggesting dual p-type and n-type semiconductor characteristics .

HOMO-LUMO gap = 3.90 eV, narrower than 2,6-DTFMNA (4.12 eV), facilitating charge injection .

2,6-DTFMNA (2,6-Bis(trifluoromethyl)naphthalene) :

- Substituents: Two -CF₃ groups at positions 2 and 4.

- Key Properties:

- Higher hole mobility (2.17 cm²/V·s) than 1,5-DTFMNA (2.45 cm²/V·s), but lower electron mobility (0.20 cm²/V·s vs. 0.25 cm²/V·s) .

| Compound | Substituents (Positions) | λ (eV) | IP (eV) | EA (eV) | HOMO-LUMO Gap (eV) | Carrier Mobility (cm²/V·s) |

|---|---|---|---|---|---|---|

| 1-Bromo-6-(CF₃)naphthalene | Br (1), CF₃ (6) | – | – | – | – | – |

| 1,5-DTFMNA | CF₃ (1,5) | 0.18 | 8.15 | 1.35 | 3.90 | 2.45 (hole), 0.25 (electron) |

| 2,6-DTFMNA | CF₃ (2,6) | 0.22 | 8.42 | 1.18 | 4.12 | 2.17 (hole), 0.20 (electron) |

Key Insight: The position of -CF₃ substituents significantly impacts charge transport. 1,5-DTFMNA’s lower λ and IP enhance p-type behavior, while its higher EA supports n-type characteristics, making it more bipolar than 2,6-DTFMNA .

Brominated Naphthalenes with Other Substituents

- 1-Bromo-7-methoxyNaphthalene :

- Methoxy (-OCH₃) is electron-donating, contrasting with the electron-withdrawing -CF₃ group. This results in higher HOMO energy (easier oxidation) but lower EA compared to 1-Bromo-6-(CF₃)naphthalene .

Less suitable for n-type semiconductor applications due to reduced electron-accepting capacity.

1,4,6-Tribromonaphthalene :

- Substituents: Br (1, 4, 6).

- Key Differences:

- Higher molecular weight (369.83 g/mol) and reduced reactivity in cross-coupling reactions due to steric hindrance from multiple bromines .

Toxicity and Environmental Impact

The -CF₃ group may reduce volatility and environmental persistence compared to non-fluorinated analogs .

Biological Activity

1-Bromo-6-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of both bromine and trifluoromethyl groups enhances its chemical reactivity, making it a candidate for various pharmacological applications. This article presents a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C11H6BrF3. The trifluoromethyl group () is known for increasing lipophilicity and metabolic stability, which can enhance the compound's interaction with biological systems. The bromine atom also plays a crucial role in modulating the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have explored the anticancer potential of naphthalene derivatives, including those containing trifluoromethyl groups. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

- Case Study : A study on naphthalene-substituted triazole derivatives revealed that certain compounds exhibited remarkable in vitro cytotoxic activity against MDA-MB-231 breast cancer cells, leading to apoptosis and cell cycle arrest . While this specific study did not directly test this compound, it highlights the potential of related compounds in anticancer therapies.

The mechanism by which fluorinated naphthalenes exert their biological effects often involves interaction with cellular pathways. Trifluoromethyl groups can enhance hydrophobic interactions, improving binding affinity to target proteins or enzymes.

- Binding Studies : Interaction studies indicate that the trifluoromethyl group may facilitate stronger binding to biological macromolecules, potentially influencing metabolic processes or signaling pathways.

Pharmacological Implications

The incorporation of fluorinated groups in drug design has been shown to improve pharmacokinetic properties. The trifluoromethyl group is particularly noted for its ability to enhance the potency of drugs targeting neurotransmitter uptake and enzyme inhibition .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C11H6BrF3 | Potential anticancer activity | Investigated for cell line interactions |

| 1-(Trifluoromethyl)naphthalene | C11H7F3 | Antibacterial and anti-inflammatory properties | Base structure without bromine |

| 2-(Trifluoromethyl)naphthalene | C11H7F3 | Cytotoxic effects on various cancer cells | Different substitution position |

| 1-(Trifluoromethoxy)naphthalene | C11H8F3O | Antioxidant activity | Hydroxy group affects reactivity |

Safety and Toxicity

Acute toxicity studies are essential for evaluating the safety profile of new compounds. In related research, compounds similar to this compound were administered at varying doses to assess their toxicity in animal models. Results indicated that certain derivatives showed no significant toxicity at doses up to 40 mg/kg, although some liver damage was observed at higher concentrations .

Q & A

Q. What are the established synthetic routes for 1-Bromo-6-(trifluoromethyl)naphthalene, and how are purity and yield optimized?

Q. How do physicochemical properties (e.g., boiling point, solubility) influence experimental design?

- Methodological Answer : The compound’s high lipophilicity (logP ~3.5) necessitates polar aprotic solvents (DMF, DMSO) for reactions . Boiling point (~187°C) requires reflux setups for prolonged reactions. Solubility in hexane/ethyl acetate mixtures guides recrystallization protocols .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer : Computational modeling (DFT calculations) predicts electrophilic aromatic substitution (EAS) reactivity, identifying the 6-position as most electron-deficient due to the CF₃ group’s meta-directing effect . Experimental validation involves competitive bromination of positional isomers monitored by HPLC .

Q. What mechanisms underlie the compound’s toxicity, and how are in vitro/in vivo models designed to study them?

Q. How can contradictions in reported toxicity data be resolved?

- Methodological Answer : Discrepancies (e.g., variable NOAELs) arise from differences in species sensitivity or exposure duration. Meta-analysis using PRISMA guidelines consolidates data, while risk-of-bias assessment (Table C-7 in ) evaluates study quality. For example, underpowered studies (<10 animals/group) are excluded .

Q. What computational tools predict the environmental fate of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.